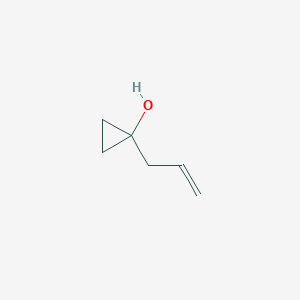
1-Allylcyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propen-1-yl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a propenyl group This compound falls under the category of cycloalkanols, which are known for their unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Propen-1-yl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of alkenyl 1,2-bis(boronates) with a suitable reagent to form the cyclopropane ring. The Simmons-Smith reaction is often employed for this purpose, where a zinc-copper couple is used to facilitate the cyclopropanation of alkenes .
Industrial Production Methods: Industrial production of 1-(2-Propen-1-yl)cyclopropanol typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propen-1-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl alcohols.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of halogenated cyclopropanes.
Applications De Recherche Scientifique
1-(2-Propen-1-yl)cyclopropanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(2-Propen-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can facilitate reactions with nucleophiles, leading to the formation of various intermediates. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Cyclopropanol: Shares the cyclopropane ring and hydroxyl group but lacks the propenyl substitution.
Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclopropylamine: Features an amine group instead of a hydroxyl group
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
87234-30-8 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
1-prop-2-enylcyclopropan-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2,7H,1,3-5H2 |
Clé InChI |
RHWAZBHLVGJNTH-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


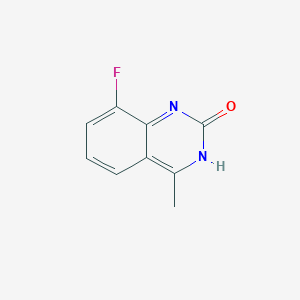
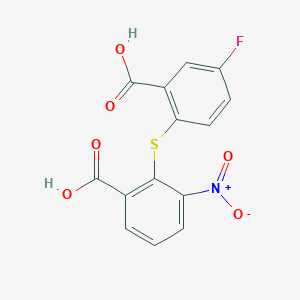
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
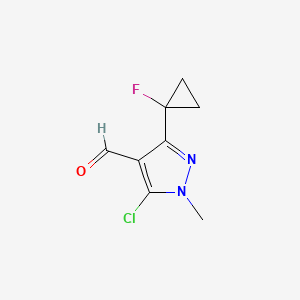
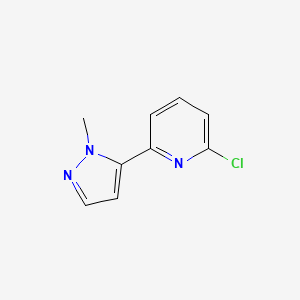
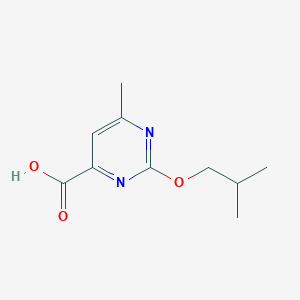
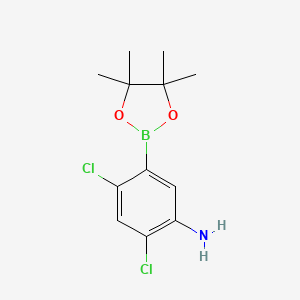
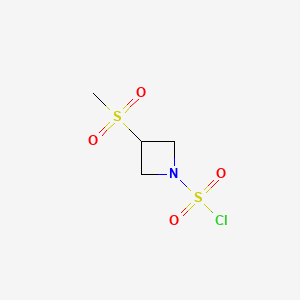
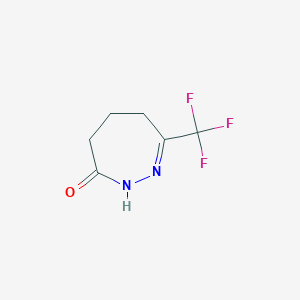
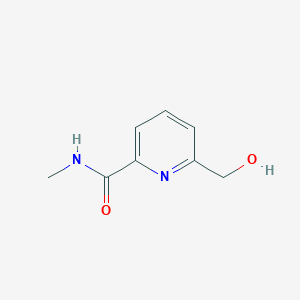
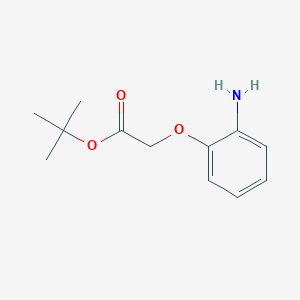
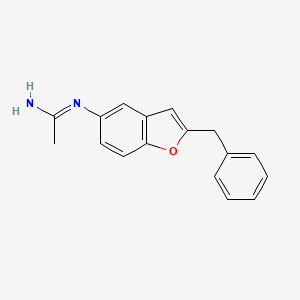
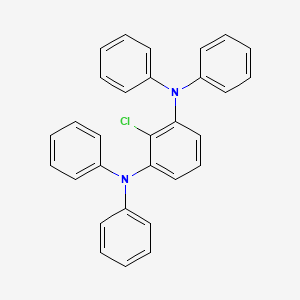
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
